3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl-
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Overview
Description
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with nitrile groups and various alkyl groups
Preparation Methods
The synthesis of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- can be achieved through several methods. One classical method is the Hantzsch reaction, which involves the condensation of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . This reaction typically requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- has several scientific research applications:
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. For example, it can act as a hydrogen donor in reduction reactions, facilitating the conversion of substrates to their reduced forms . The specific molecular targets and pathways depend on the context of its use, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is also used as a building block in organic synthesis and has similar applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: It is used in biological studies and has been shown to block heme synthesis in mice.
The uniqueness of 3,5-Pyridinedicarbonitrile, 4,4-diethyl-1,4-dihydro-1,2,6-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
62365-58-6 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4,4-diethyl-1,2,6-trimethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H19N3/c1-6-14(7-2)12(8-15)10(3)17(5)11(4)13(14)9-16/h6-7H2,1-5H3 |
InChI Key |
CRKKFXKALCLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(N(C(=C1C#N)C)C)C)C#N)CC |
Origin of Product |
United States |
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